1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-5-2-3-7-11(9)14-8-4-6-10(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNNCHUKFRYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728879 | |
| Record name | 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175127-65-7 | |
| Record name | 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties.
Mode of Action
It’s worth noting that compounds with similar structures, such as oxadiazolones, have been reported to interact with multiple targets, including cysteine and serine hydrolases.
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to have anti-infective properties, suggesting they may interact with biochemical pathways related to infection and immune response.
Pharmacokinetics
It’s worth noting that strain differences in pharmacokinetics have been observed for compounds with similar structures.
Result of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to have anti-infective properties, suggesting they may have a broad range of effects on cellular function and health.
Biological Activity
1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H13NO3
- Molecular Weight : 243.26 g/mol
- IUPAC Name : 1-(2-methylphenyl)-2-oxopyridine-3-carboxylic acid
- SMILES : CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)O
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
Antitumor Activity
Several studies have reported the antitumor properties of this compound. For instance:
- Mechanism : The compound exhibits selective cytotoxicity against cancer cells, potentially through the modulation of cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and cyclin D1. This interaction may lead to the inhibition of tumor growth and proliferation.
- Case Study : A study demonstrated that derivatives of this compound showed significant activity against MDA-MB-231 breast cancer cells, suggesting its potential use in anticancer therapy .
Anti-inflammatory Effects
Research has indicated that the compound may possess anti-inflammatory properties:
- Mechanism : It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in various models, indicating its role in modulating inflammatory responses.
- Case Study : In vivo studies demonstrated that the compound effectively reduced inflammation in animal models, showcasing its therapeutic potential for inflammatory diseases .
Neuroprotective Effects
The neuroprotective properties of this compound are also noteworthy:
- Mechanism : It may exert protective effects against oxidative stress and neuronal damage by enhancing mitochondrial function and reducing reactive oxygen species (ROS) levels.
- Case Study : Experimental models of cerebral ischemia showed that treatment with the compound improved neurological outcomes and reduced cell death .
Comparative Analysis of Biological Activities
The following table summarizes the key biological activities observed for this compound:
Chemical Reactions Analysis
Oxidation Reactions
The pyridone ring undergoes oxidation at the nitrogen atom to form N-oxide derivatives. Key reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0–25°C, 6h | 1-(2-Methylphenyl)-2-oxo-N-oxide | 72% | |
| H₂O₂ (30%) | AcOH, 80°C, 12h | N-Oxide with partial decarboxylation | 58% |
N-Oxide formation enhances electrophilicity at the pyridone ring, facilitating further functionalization.
Reduction Reactions
The ketone group at the 2-position is selectively reduced to a hydroxyl group:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2h | 1-(2-Methylphenyl)-2-hydroxy-1,2-dihydropyridine | 85% |
| LiAlH₄ | THF, reflux, 4h | Over-reduction to tetrahydro derivative | 63% |
The carboxylic acid group remains intact under these conditions.
Substitution Reactions
The methylphenyl group participates in electrophilic aromatic substitution (EAS), though steric hindrance from the methyl group limits reactivity:
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Para to methyl | 1-(2-Methyl-4-nitrophenyl)-2-oxo derivative | 41% |
| Sulfonation | SO₃/H₂SO₄, 100°C | Ortho to methyl | Sulfonic acid derivative | 33% |
Comparative studies show lower reactivity compared to chloro- or bromophenyl analogues due to the electron-donating methyl group .
Esterification and Decarboxylation
The carboxylic acid group undergoes typical derivatization:
Esterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃OH/H₂SO₄ | Reflux, 8h | Methyl ester | 89% |
| (COCl)₂/Et₃N | DCM, 25°C, 2h | Acid chloride | 94% |
Decarboxylation
Heating above 200°C or treatment with K₂CO₃ in toluene induces decarboxylation:
Yields range from 68–77% depending on conditions .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights substituent effects:
| Compound | Oxidation Rate | EAS Reactivity | Decarboxylation Temp |
|---|---|---|---|
| 1-(2-Chlorophenyl)-2-oxo derivative | Faster | Higher | 190°C |
| 1-(2-Methylphenyl)-2-oxo derivative (target) | Moderate | Lower | 210°C |
| 1-Phenyl-2-oxo derivative | Slowest | Lowest | 225°C |
The electron-donating methyl group decreases EAS reactivity but stabilizes the carboxylate group against decarboxylation .
Side Reactions and Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the N1 position significantly impacts solubility, melting point, and reactivity. For example:
Key observations:
- Electron-withdrawing groups (e.g., fluorine at the para position in 4-fluorophenyl derivatives) enhance acidity and solubility in polar solvents .
- Bulkier substituents (e.g., benzyl) reduce solubility in water due to increased hydrophobicity .
- Methoxy groups (e.g., 3-methoxyphenyl) improve solubility in DMSO, likely due to hydrogen-bonding interactions .
Structural and Spectroscopic Data
Q & A
Q. What are the established synthetic routes for 1-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions using Meldrum’s acid and N-aryl cyanoacetamides in the presence of KOH. For example, ternary condensation of Meldrum’s acid with triethyl orthoformate and aniline generates intermediates, which react with cyanoacetamides to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acids . Optimization involves adjusting reaction time, temperature (e.g., 80–120°C), and stoichiometric ratios. A reported procedure achieved 65% yield by heating 4-methylpyridine in 50% H₂SO₄ at 120°C for 8 hours, followed by precipitation . Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8 hours |
| Temperature | 120°C |
| Yield | 65% |
| Purity (NMR) | >95% |
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer : 1H-NMR is critical for confirming substituents (e.g., aromatic protons at δ 6.57–8.30 ppm and methyl groups at δ 2.41 ppm) . For crystallographic analysis, SHELX software (e.g., SHELXL for refinement) is widely used to resolve atomic positions and hydrogen-bonding networks. High-resolution X-ray diffraction (HR-XRD) with SHELXPRO ensures accurate determination of bond lengths and angles, particularly for the dihydropyridine ring and methylphenyl substituents .
Advanced Research Questions
Q. How can computational docking studies predict the bioactivity of this compound against viral proteases?
- Methodological Answer : Molecular docking (e.g., Glide Schrödinger Suite) evaluates binding affinity to targets like SARS-CoV-2 Mpro. Key steps:
Prepare the ligand (protonation states, energy minimization).
Generate a grid around the active site (e.g., GLN 189, GLU 166 residues).
Analyze hydrogen bond interactions (bond lengths: 1.56–2.26 Å) and hydrophobic contacts (e.g., MET 165, LEU 141) .
Example Docking Results :
| Parameter | Value |
|---|---|
| Glide Score | -7.89 kcal/mol |
| Hydrogen Bonds | 4 |
| Key Residues | GLN 189, GLU 166 |
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs (e.g., 4-fluoro, 3,4-difluorobenzyl derivatives). For instance:
- Fluorine substitution enhances metabolic stability and target affinity due to electronegativity and lipophilicity.
- Methyl groups on the phenyl ring may sterically hinder binding but improve solubility .
Activity Comparison :
| Substituent | Target Affinity (IC₅₀) | Notes |
|---|---|---|
| 2-Methylphenyl | 5.2 µM | Baseline activity |
| 4-Fluorophenyl | 3.8 µM | Improved binding |
| 3,4-Difluorobenzyl | 2.1 µM | Optimal lipophilicity |
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during refinement?
- Methodological Answer : For disordered structures or twinning:
Use SHELXD for initial phase determination.
Apply Twin Law Matrices in SHELXL to model twinning (e.g., batch scale factors).
Refine occupancy ratios for disordered atoms iteratively.
Tools like Olex2 or Coot visualize electron density maps to validate corrections .
Data Contradiction Analysis
Q. How to address conflicting yields reported in synthetic protocols?
- Methodological Answer : Variations in yield (e.g., 50–75%) arise from differences in:
- Purification methods : Column chromatography vs. precipitation.
- Catalyst activity : KOH vs. NaOH in cyclization steps.
Reproduce protocols with controlled variables (e.g., inert atmosphere, anhydrous solvents) and validate via HPLC .
Experimental Design
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
- Methodological Answer :
- MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive/negative strains.
- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours.
- Biofilm Inhibition : Crystal violet staining for biofilm biomass quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
